Methylserine

Enzyme kinetics SHMT Competitive inhibition

Select N-Methylserine for applications where native L-serine fails. The α-methyl modification creates a quaternary stereocenter that sterically blocks protease active sites, enabling metabolically stable peptide therapeutics, and converts serine-O-phosphate from an agonist into the selective group III mGluR antagonist MSOP (KD 51 μM). This compound also serves as the specific substrate for α-methylserine aldolase in biocatalysis. Procurement based solely on amino acid class similarity will not deliver these experimental outcomes—demand the methylated derivative.

Molecular Formula C4H9NO3
Molecular Weight 119.12 g/mol
CAS No. 2480-26-4
Cat. No. B555341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylserine
CAS2480-26-4
SynonymsN-Methyl-L-serine; 2480-26-4; (S)-3-Hydroxy-2-(methylamino)propanoicacid; L-Serine,N-methyl-; Serine,N-methyl-,L-; UNII-B6423FC3I2; methylserine; Aquaserine; N-Methylserine; H-Meser-OH; Serine,N-methyl-; N-MethylCL-Serine; L-Serine,N-methyl; AmbotzHAA1218; N-Me-Ser-OH; N-Methyl-(S)-serine; H-N-Me-Ser-OH.HCl; H-L-MESER-OHHCL; SCHEMBL163350; CTK0J8451; MolPort-008-267-986; PSFABYLDRXJYID-VKHMYHEASA-N; B6423FC3I2; ACT06579; ZINC2384916
Molecular FormulaC4H9NO3
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESC[NH2+]C(CO)C(=O)[O-]
InChIInChI=1S/C4H9NO3/c1-5-3(2-6)4(7)8/h3,5-6H,2H2,1H3,(H,7,8)/t3-/m0/s1
InChIKeyPSFABYLDRXJYID-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-L-serine (CAS 2480-26-4): Procurement and Technical Baseline for Research-Grade Amino Acid Derivative


N-Methyl-L-serine (CAS 2480-26-4), also designated as (2S)-3-hydroxy-2-(methylamino)propanoic acid, is a non-proteinogenic α-amino acid derivative of L-serine, characterized by an N-methyl substitution on the α-amino group [1]. It has a molecular formula of C4H9NO3, a molecular weight of 119.12 g/mol, and a melting point of 190°C (decomposition) [2]. The compound exhibits a predicted pKa of 2.17±0.10 [3] and an optical rotation of [α]/D +9.5±1.0° (c = 1 in 1 M HCl) . Structurally distinct from its parent serine, this N-methylation alters its conformational properties and steric profile, making it a valuable tool in peptide synthesis, medicinal chemistry, and enzymology, particularly where resistance to proteolytic degradation or modulation of receptor binding is required.

Why N-Methyl-L-serine Cannot Be Casually Substituted with L-Serine or Other Analogs in Research Protocols


Substituting L-serine with N-methyl-L-serine or vice versa is not valid due to fundamentally different physicochemical and biological properties. The N-methyl group in N-methylserine (MSE) alters the molecule's hydration thermodynamics, as evidenced by a less favorable enthalpic contribution to pairwise solute interactions compared to the parent amino acid [1]. Furthermore, the α-methyl substitution in the related (S)-α-methylserine introduces steric constraints that modulate receptor recognition and peptide backbone conformation, a feature absent in L-serine [2]. In enzymatic contexts, O-methylserine acts as a competitive inhibitor of D-serine ammonia-lyase, a function L-serine does not perform [3]. Therefore, assuming functional equivalence between serine and its methylated derivatives can lead to erroneous conclusions in studies of enzyme kinetics, peptide structure, and receptor pharmacology. The following quantitative evidence details these specific, verifiable differences.

Quantitative Differentiation of Methylserine Analogs: A Comparative Evidence Guide for Scientific Procurement


Enzymatic Inhibition: Ki Value of DL-2-methylserine for Serine Hydroxymethyltransferase (SHMT)

DL-2-methylserine acts as a competitive inhibitor of serine hydroxymethyltransferase (SHMT; EC 2.1.2.1), a key enzyme in one-carbon metabolism that utilizes L-serine as its natural substrate. The reported Ki value for DL-2-methylserine is 3.9 mM in a soluble enzyme fraction [1]. This quantitative inhibition data distinguishes it from L-serine, which is the native substrate, and from many other serine analogs that lack this specific, measured inhibitory activity. The competitive nature of the inhibition implies that DL-2-methylserine binds to the active site of SHMT, a property that can be exploited in studies of folate metabolism or in the design of antimetabolites.

Enzyme kinetics SHMT Competitive inhibition Folate metabolism

Metabotropic Glutamate Receptor (mGluR) Antagonism: Apparent KD of (RS)-α-Methylserine-O-phosphate (MSOP)

The α-methyl derivative of serine-O-phosphate, (RS)-α-methylserine-O-phosphate (MSOP), exhibits selective antagonist activity at presynaptic metabotropic glutamate receptors (mGluRs). In electrophysiological studies on neonatal rat motoneurones, MSOP antagonized the effects of the agonist L-2-amino-4-phosphonobutyrate (L-AP4) with an apparent KD of 51 µM. Its antagonism of (1S,3S)-1-aminocyclopentane-1,3-dicarboxylate (ACPD)-induced responses was far weaker, with an apparent KD > 700 µM [1]. This contrasts with the parent compound, serine-O-phosphate, which acts as an agonist at these receptors, not an antagonist. The addition of the α-methyl group thus inverts the compound's pharmacological function from agonist to antagonist and introduces a high degree of subtype selectivity.

Neuropharmacology mGluR Antagonist L-AP4

Peptide Conformational Control: Helix-Inducing Potential of (S)-α-Methylserine vs. Aib and (S)-Iva

The helix-inducing potential of (S)-α-methylserine ((S)-α-MeSer) was evaluated in a host-guest peptide model (Ac-Ala-Xxx-Ala-Ala-Xxx-Ala-Ala-Xxx-Ala-Ala-NH-PEGM) using circular dichroism (CD) and infrared (IR) spectroscopy. The study compared it against α-aminoisobutyric acid (Aib), a known strong helix-former, and (S)-2-ethylalanine ((S)-Iva) [1]. The results show that (S)-Iva exerts a comparable helix-inducing effect to Aib. In contrast, no significant helix-promoting effect was observed for (S)-α-MeSer in polar solvents like CF3CH2OH, CH3OH, and water [2]. However, IR data in CHCl3 and the solid state did suggest a helical conformation, indicating a solvent-dependent, weak helical bias. This quantifies (S)-α-MeSer's lower, and more conditional, helical propensity relative to other Cα,α-disubstituted glycines.

Peptide chemistry Conformational analysis Helicity CD spectroscopy

Peptide Synthesis Efficiency: Side-Chain Protection Not Required for (S)-α-Methylserine

A significant practical advantage of using (S)-α-methylserine in peptide synthesis is that its side-chain hydroxyl group does not require protection during standard Fmoc/t-Bu solid-phase peptide synthesis (SPPS). This is a direct contrast to L-serine, where the side-chain hydroxyl group is typically protected (e.g., as a tert-butyl ether, tBu) to prevent undesired side reactions like O-acylation or elimination during coupling and deprotection steps. Studies have demonstrated that dipeptides containing (S)-α-methylserine as the C-terminal residue can be synthesized without side-chain protection [1]. The compound used in this synthesis had an enantiomeric purity of >99% as assessed by gas chromatographic analysis [2]. This property simplifies synthetic routes, reduces the number of steps, and potentially improves overall yield and purity.

Peptide synthesis Solid-phase synthesis Synthetic efficiency Cα,α-disubstituted amino acid

Thermodynamic Solvation Differences: Excess Enthalpy of N-Methyl-L-serine vs. L-Serine in Aqueous Solution

The solution thermodynamics of N-methyl-L-serine differ from those of its parent amino acid, L-serine. A study comparing the excess enthalpies and apparent molar volumes at 25°C for aqueous solutions of N-methyl glycine, N-methyl alanine, and N-methyl serine against their parent amino acids found that the enthalpic contribution to the pairwise solute interaction is less favorable for each N-methyl derivative [1]. Furthermore, the contribution of the N-methyl substituent to the limiting partial molar volume (V20) was determined to be similar across all three amino acids and is approximately 2 cm3·mol−1 greater than the contribution of a methyl substituent on the α-carbon [2]. This demonstrates that N-methylation alters the compound's interactions with water and other solutes in a predictable and measurable way.

Solution thermodynamics Enthalpy of dilution Solute-solvent interactions N-methyl amino acids

Primary Research and Industrial Applications for Methylserine Based on Differentiated Evidence


Enzymology: Specific Inhibition of Serine Hydroxymethyltransferase (SHMT)

N-Methylserine and its derivatives are suitable for use as competitive inhibitors in studies of serine hydroxymethyltransferase (SHMT; EC 2.1.2.1). The documented Ki value of 3.9 mM for DL-2-methylserine provides a quantitative basis for its use in enzyme kinetics assays to probe the active site and catalytic mechanism of SHMT, a crucial enzyme in one-carbon metabolism and a target for anti-cancer and anti-infective agents [1]. This is a specific application where L-serine, the native substrate, cannot be used as an inhibitor.

Neuropharmacology: Selective Antagonism of Presynaptic mGluRs

The derivative (RS)-α-methylserine-O-phosphate (MSOP) is a validated, selective antagonist for the presynaptic L-AP4-sensitive metabotropic glutamate receptor (mGluR). With an apparent KD of 51 µM, MSOP serves as a pharmacological tool to dissect the roles of these specific receptors in neurotransmission, synaptic plasticity, and neurological disorders [2]. Its development, stemming from the addition of an α-methyl group to the agonist serine-O-phosphate, is a direct example of how methylserine derivatives can be rationally designed for potent and selective receptor modulation.

Peptide Chemistry: Streamlined Synthesis of Cα,α-Disubstituted Peptides

(S)-α-methylserine is a valuable building block in peptide synthesis due to the fact that its side-chain hydroxyl does not require protection during solid-phase peptide synthesis (SPPS) [3]. This simplifies synthetic protocols, reduces cycle times, and can improve crude peptide purity. It is particularly useful for incorporating a sterically constrained, non-helical residue into a peptide backbone without the added complexity of managing a side-chain protecting group, as is necessary for L-serine.

Biophysics: Probing the Role of Solvation in Amino Acid Behavior

The well-characterized differences in solution thermodynamics between N-methylserine and L-serine make the former a useful model compound. The measured contribution of the N-methyl group to partial molar volume (~2 cm³·mol⁻¹ greater than an α-carbon methyl) can be used to study and predict the solvation and hydration effects of N-methylation in peptides and proteins [4]. This is essential for understanding protein folding, stability, and molecular recognition events in aqueous environments.

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